3-O-ACETYL-1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE 3-O-ACETYL-1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE
Brand Name: Vulcanchem
CAS No.: 16713-80-7
VCID: VC0100681
InChI: InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1
SMILES: CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C
Molecular Formula: C14H22O7
Molecular Weight: 302.32 g/mol

3-O-ACETYL-1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE

CAS No.: 16713-80-7

Main Products

VCID: VC0100681

Molecular Formula: C14H22O7

Molecular Weight: 302.32 g/mol

3-O-ACETYL-1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE - 16713-80-7

CAS No. 16713-80-7
Product Name 3-O-ACETYL-1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE
Molecular Formula C14H22O7
Molecular Weight 302.32 g/mol
IUPAC Name [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Standard InChI InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1
Standard InChIKey QZKDRLZSJSWQPS-RMPHRYRLSA-N
Isomeric SMILES CC(=O)O[C@H]1[C@H](O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C
SMILES CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C
Canonical SMILES CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C
PubChem Compound 117426
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator